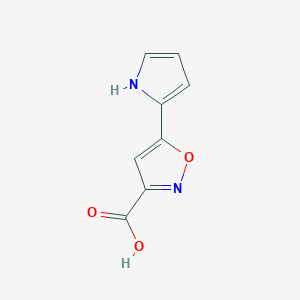

5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid

Description

Propriétés

IUPAC Name |

5-(1H-pyrrol-2-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)6-4-7(13-10-6)5-2-1-3-9-5/h1-4,9H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTXLXNJAMGWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Overview:

This method involves the reaction of 2-pyrrolyl compounds with α-haloketones, followed by cyclization and functionalization to introduce the carboxylic acid group.

- React a 2-pyrrolyl compound with an α-haloketone under basic conditions to form an intermediate.

- Cyclize the intermediate to form the isoxazole ring.

- Introduce the carboxylic acid group via hydrolysis or oxidation.

- This method is straightforward and widely used for synthesizing isoxazole derivatives.

- The reaction conditions are mild, typically requiring a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile.

| Reagent | Solvent | Yield (%) |

|---|---|---|

| Sodium hydroxide | Ethanol | ~75 |

| Potassium carbonate | Acetonitrile | ~80 |

Cycloaddition of Nitrile Oxides with Alkynes

Reaction Overview:

This method utilizes nitrile oxides and alkynes to form the isoxazole ring in a single step.

- Generate nitrile oxide in situ from a hydroxamic acid derivative using an oxidizing agent (e.g., chloramine-T).

- React the nitrile oxide with an alkyne to produce the isoxazole ring.

- Functionalize the product to introduce the pyrrole and carboxylic acid groups.

- High atom economy due to the one-pot nature of the reaction.

- Catalysts such as copper(I) salts can enhance reaction rates and yields.

- Environmentally friendly solvents (e.g., water) can be used to align with green chemistry principles.

| Reagent | Solvent | Yield (%) |

|---|---|---|

| Chloramine-T | Water | ~85 |

| Copper(I) chloride | Acetonitrile | ~90 |

Green Chemistry Approaches

Reaction Overview:

Recent advancements emphasize sustainable methods, such as using water as a solvent and employing recyclable catalysts.

- Conduct cyclization reactions in aqueous media using catalytic quantities of environmentally benign bases (e.g., triethylamine).

- Optimize reaction temperature (~50°C) to minimize energy consumption.

- Purify products via crystallization instead of chromatography to reduce waste.

- Reduced environmental impact due to minimal use of organic solvents.

- Comparable yields to traditional methods.

- Suitable for large-scale synthesis.

| Catalyst/Base | Solvent | Yield (%) |

|---|---|---|

| Triethylamine | Water | ~88 |

| Piperidine | Water | ~90 |

One-Pot Multistep Synthesis

Reaction Overview:

This method integrates multiple steps into a single operation, reducing time and resource consumption.

- Combine pyrrole derivatives, nitriles, and alkynes in a single pot.

- Sequentially add reagents under controlled conditions to promote cyclization and functionalization.

- Employ microwave irradiation or ultrasonic assistance to enhance reaction kinetics.

- Time-efficient due to fewer purification steps.

- High yields owing to minimized side reactions.

- Suitable for combinatorial synthesis in drug discovery.

Summary Table of Methods

| Method | Advantages | Challenges |

|---|---|---|

| Cyclization with α-Haloketones | Simple setup, mild conditions | Moderate yields |

| Cycloaddition with Alkynes | High atom economy, catalytic efficiency | Requires specialized reagents |

| Green Chemistry Approaches | Environmentally friendly, scalable | Limited solvent compatibility |

| One-Pot Multistep Synthesis | Time-efficient, high yields | Complex optimization |

Analyse Des Réactions Chimiques

Esterification and Functional Group Transformations

The carboxylic acid group undergoes standard derivatization reactions:

-

Ester formation : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to yield methyl or ethyl esters. These esters serve as intermediates for further modifications.

-

Amide coupling : Activates with EDCl/HOBt to form amides with primary/secondary amines, enabling peptide-like extensions.

Table 1: Esterification Conditions and Yields

| Alcohol | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 85 |

| Ethanol | DCC/DMAP | RT | 78 |

Reductive Isoxazole Ring-Opening Reactions

Under reductive conditions, the isoxazole ring undergoes cleavage:

-

Mo(CO)₆-mediated domino reaction : In acetonitrile at 45°C, the isoxazole ring opens reductively, followed by cis-trans isomerization and 1,5-exo-dig cyclization to form 5-aminopyrrole-3-carboxylates. Yields reach 80–90% .

-

FeCl₂/Et₃N relay catalysis : Generates methyl 4-imidazolylpyrrole-2-carboxylates via azirine intermediates (65–75% yield) .

-

Reductive cleavage of the N–O bond in isoxazole.

-

Formation of enamine intermediates.

-

Cyclization to stabilize the pyrrole core.

Cross-Coupling Reactions

The pyrrole moiety participates in metal-catalyzed couplings:

-

Suzuki–Miyaura reaction : At the C-5 position with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C) gives biaryl derivatives (IC₅₀ values: 110 nM – 3.3 μM in kinase assays) .

-

Buchwald–Hartwig amination : Forms N-alkyl/aryl derivatives using Xantphos/Pd₂(dba)₃.

Table 2: Suzuki Reaction Optimization

| Boronic Acid | Base | Catalyst | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 72 |

| 4-Pyridyl | CsF | Pd(OAc)₂/XPhos | 68 |

Reactions with Electrophilic Reagents

-

1,3-Diketone cyclocondensation : Forms pyrrolo[1,2-a]pyrimidine-7-carboxylates (70–85% yield) under acidic conditions .

-

Diazo transfer : Converts amines to diazo derivatives using TsN₃/Cu(acac)₂, enabling azo coupling and carbene insertion reactions .

Tautomerism and Carbene Trapping

The compound exhibits tautomeric equilibria between imidazolium and carbene forms:

-

Sulfur trapping : Reacts with elemental sulfur at RT to form imidazolethiones (90–95% conversion) .

-

Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), produces betaines via cleavage of the ester group .

Green Chemistry Approaches

Recent advances emphasize sustainability:

-

Aqueous-phase cycloaddition : Uses H₂O as solvent with CuI catalysis (70% yield, 100°C).

-

Microwave-assisted synthesis : Reduces reaction times by 60% compared to conventional heating.

This compound’s reactivity profile enables applications in medicinal chemistry (kinase inhibitors ), materials science (N-heterocyclic carbene precursors ), and catalysis. Further studies should explore enantioselective modifications and large-scale synthetic routes.

Applications De Recherche Scientifique

Pharmacological Activities

Research indicates that derivatives of 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid exhibit notable biological activities. It has shown potential as:

- Kinase Inhibitors : Studies have demonstrated that isoxazole-based compounds can inhibit casein kinase 1 (CK1), a target in cancer therapy. For instance, modifications to the isoxazole scaffold have led to compounds with nanomolar activity against CK1δ and CK1ε, suggesting that similar derivatives could be developed from 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid .

- Anti-inflammatory Agents : Isoxazole derivatives have been investigated for their ability to inhibit xanthine oxidase (XO), an enzyme involved in inflammation and gout. This suggests that 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid may also possess anti-inflammatory properties .

Case Studies

Several studies have focused on the synthesis and evaluation of new derivatives based on this compound:

- Design and Synthesis : A recent study reported the design of isoxazole-based inhibitors with chiral pyrrolidine scaffolds, demonstrating significant binding affinity towards CK1 enzymes. These findings highlight the importance of structural modifications in enhancing biological activity .

- Biological Evaluation : Compounds derived from isoxazoles have been evaluated for their efficacy in vitro, showing promising results against various targets, including kinases crucial for cancer progression .

Agricultural Chemistry Applications

5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid has also been explored for its potential use in agriculture:

Pesticide Development

The compound's unique structure may confer properties suitable for developing new pesticides. Its efficacy against pests and diseases could be attributed to its biological activity, which warrants further investigation into its role as an agricultural chemical.

Comparison with Related Compounds

To understand the significance of 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Pyrazin-2-yl-isoxazole-3-carboxylic acid | Structure | Contains a pyrazine ring; potential for different biological activity |

| 5-Chloroisoxazole | - | Halogen substitution may enhance reactivity |

| 3-(1-methyl-1H-pyrazol-4-yl)-isoxazole | - | Methyl substitution alters electronic properties significantly |

These comparisons illustrate the diversity within the isoxazole family while emphasizing the unique combination of pyrrole and isoxazole structures in 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid, which may confer distinct biological activities not present in other derivatives.

Mécanisme D'action

The mechanism of action of 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition can help reduce uric acid levels in the body, making it a potential treatment for gout and hyperuricemia.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid are best understood through comparison with other isoxazole-3-carboxylic acid derivatives. Key analogs include aryl-, heteroaryl-, and alkyl-substituted variants, which differ in substituent effects on reactivity, solubility, and bioactivity.

Table 1: Structural and Functional Comparison of Isoxazole-3-Carboxylic Acid Derivatives

Key Differences and Insights

Substituent Effects on Bioactivity

- Aryl Substituents : Derivatives like 5-(4-methoxyphenyl) and 5-(2-chlorophenyl) exhibit substituent-dependent bioactivity. Methoxy groups enhance electron density, improving binding to enzymes like pyrophosphatases, while chloro groups introduce steric and electronic effects suitable for agrochemicals .

- Heteroaryl Substituents : The pyrrole group in the target compound and the indole group in ’s analog provide nitrogen-rich aromatic systems. These moieties facilitate interactions with biological targets (e.g., MRSA’s pantothenate synthetase) via H-bonding and π-stacking .

Synthetic Accessibility

- Aryl-substituted derivatives (e.g., 5-(4-methoxyphenyl)) are synthesized via ester hydrolysis (44–69% yields) , whereas styryl derivatives (e.g., 5-(p-nitrostyryl)) require chalcone intermediates and pH-controlled cyclization .

- Pyrrole-substituted analogs likely follow cycloaddition routes similar to 5-(benzoyloxymethyl)isoxazole derivatives, where NaOH or DABCO catalyzes nitro compound-alkyne reactions .

Physicochemical Properties

- Solubility : Pyrrole and indole substituents may reduce aqueous solubility compared to methoxy or chloro derivatives due to increased hydrophobicity.

- Stability : Electron-withdrawing groups (e.g., nitro in 5-(p-nitrostyryl)) enhance stability under acidic conditions, whereas electron-donating groups (e.g., methoxy) may improve thermal stability .

Biological Performance

- The pyrrole-substituted compound’s bioactivity is hypothesized to surpass aryl analogs in targeting nitrogen-dependent enzymes (e.g., kinases, synthetases) due to its dual heterocyclic motif. This is supported by ’s indole analog, which showed strong anti-MRSA activity .

Activité Biologique

5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer and enzyme inhibition. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Structural Characteristics

5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid features a unique isoxazole ring fused with a pyrrole moiety. This structural combination is critical for its biological activity, as it influences the compound's interaction with various biological targets.

The biological activity of 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid primarily involves enzyme inhibition and modulation of signaling pathways. Notably, it has shown potential as an inhibitor of casein kinase 1 (CK1), which plays a significant role in various cellular processes, including cell proliferation and apoptosis.

Case Study: CK1 Inhibition

In a study evaluating various isoxazole derivatives, compounds similar to 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid were screened for their ability to inhibit CK1δ and CK1ε. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating significant potency against these kinases. The binding interactions were characterized through molecular modeling, revealing key pharmacophore interactions that contribute to the observed biological effects .

Anticancer Activity

The anticancer potential of 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid has been explored through various in vitro assays. The compound demonstrated cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these assays indicated that the compound effectively reduced cell viability, suggesting its potential as an anticancer agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | <2 |

| MCF-7 | <2 |

Note: Values represent concentrations at which 50% cell viability is inhibited.

Enzyme Inhibition

In addition to its anticancer properties, 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid has been studied for its inhibitory effects on xanthine oxidase (XO), an enzyme involved in uric acid production. Compounds derived from this scaffold have shown promising XO inhibition, which is relevant for treating conditions like gout. For instance, one derivative exhibited an IC50 value indicating strong inhibitory activity against XO .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in modulating the biological activity of isoxazole derivatives. Modifications at the pyrrole or isoxazole positions can significantly alter potency and selectivity towards different biological targets. For example, variations in substituents on the isoxazole ring have been correlated with changes in CK1 inhibition efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.